1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazine
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Overview
Description
1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
The synthesis of 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazine involves multiple steps, typically starting with the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through a series of condensation reactions, cyclizations, and functional group modifications. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Cyclization: Intramolecular cyclization reactions can be used to form additional ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the particular application and the molecular targets being studied.
Comparison with Similar Compounds
Similar compounds to 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazine include other heterocyclic compounds with imidazo[1,2-b]pyridazine or oxazole rings These compounds may share similar chemical properties and biological activities but can differ in their specific applications and effectiveness
Properties
Molecular Formula |
C21H28N6O |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
3-[[4-(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]methyl]-5-cyclopropyl-1,2-oxazole |
InChI |
InChI=1S/C21H28N6O/c1-21(2,3)18-14-27-19(22-18)6-7-20(23-27)26-10-8-25(9-11-26)13-16-12-17(28-24-16)15-4-5-15/h6-7,12,14-15H,4-5,8-11,13H2,1-3H3 |
InChI Key |
XFVQKZKIUWNGQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)CC4=NOC(=C4)C5CC5 |
Origin of Product |
United States |
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